molecular formula C11H20O2 B8373894 Methyl 2-ethyl-2-(1-methylethyl)-4-pentenoate

Methyl 2-ethyl-2-(1-methylethyl)-4-pentenoate

Cat. No. B8373894
M. Wt: 184.27 g/mol
InChI Key: ZEJKYVJZRWFBTB-UHFFFAOYSA-N
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Patent
US06066666

Procedure details

The reaction of the olefinic ester, methyl 2-ethyl-2-(1-methylethyl)-4-pentenoate (9.20 g, 50 mmol), with ozone in CH2Cl2 (200 mL) at -78° C., followed by the treatment of the resulting ozonide with Ph3P (19.65 g, 75 mmol) as described above in the preparation of Example 7, gave 14.36 g of an oily residue. Flash chromatography over silica gel (hexanes-EtOAc, 9:1) afforded the aldehyde (8.20 g, 88%) as a colorless oil.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
19.65 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH:11]([CH3:13])[CH3:12])([CH2:8][CH:9]=C)[C:4]([O:6][CH3:7])=[O:5])[CH3:2].[O:14]=[O+][O-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[CH2:1]([C:3]([CH:11]([CH3:13])[CH3:12])([CH2:8][CH:9]=[O:14])[C:4]([O:6][CH3:7])=[O:5])[CH3:2]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)C(C(=O)OC)(CC=C)C(C)C
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
19.65 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C.
CUSTOM
Type
CUSTOM
Details
as described above in the preparation of Example 7

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)OC)(CC=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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